5-Chloro-6-nitro-1(3H)-isobenzofuranone
Description
5-Chloro-6-nitro-1(3H)-isobenzofuranone is a heterocyclic compound featuring a fused benzene and furanone ring system. The substituents—chloro (Cl) at position 5 and nitro (NO₂) at position 6—are critical to its chemical reactivity and biological activity. Isobenzofuranones, in general, are recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic core and functional group versatility .
Properties
CAS No. |
89891-84-9 |
|---|---|
Molecular Formula |
C8H4ClNO4 |
Molecular Weight |
213.57 g/mol |
IUPAC Name |
5-chloro-6-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4ClNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2H,3H2 |
InChI Key |
JDOCMHSWCFJCIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)O1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitro-1(3H)-isobenzofuranone typically involves the nitration of 5-chloro-1(3H)-isobenzofuranone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-6-nitro-1(3H)-isobenzofuranone can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-nitro-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 5-Chloro-6-amino-1(3H)-isobenzofuranone.
Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-nitro-1(3H)-isobenzofuranone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-nitro-1(3H)-isobenzofuranone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom may also participate in interactions with biological macromolecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 5-chloro-6-nitro-1(3H)-isobenzofuranone and their distinguishing features are summarized below:
Similarity Scores and Substituent Effects
- 6-Nitroisobenzofuran-1(3H)-one (CAS 77359-11-6): Similarity score of 0.86 to the target compound, primarily due to the shared nitro group at position 6 .
- 5-Bromo-4-methyl-6-nitroisobenzofuranone: Similarity score of 0.88, reflecting structural overlap but divergent reactivity from bromine and methyl groups .
- 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid : Lower similarity (~0.70–0.75) due to the benzofuran core and carboxylic acid substituent, which alter electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
